4-amino-3-methyl-N-thiazol-2-ylbenzamide
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Overview
Description
4-amino-3-methyl-N-thiazol-2-ylbenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 4-amino-3-methyl-N-thiazol-2-ylbenzamide typically involves the reaction of 2-aminothiazole with 3-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
4-amino-3-methyl-N-thiazol-2-ylbenzamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-amino-3-methyl-N-thiazol-2-ylbenzamide involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, resulting in their death .
In cancer cells, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways. This action can inhibit the proliferation of cancer cells and reduce tumor growth .
Comparison with Similar Compounds
4-amino-3-methyl-N-thiazol-2-ylbenzamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Bleomycin: An antineoplastic drug used in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C11H11N3OS |
---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
4-amino-3-methyl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H11N3OS/c1-7-6-8(2-3-9(7)12)10(15)14-11-13-4-5-16-11/h2-6H,12H2,1H3,(H,13,14,15) |
InChI Key |
ZHLIKRBWSBAZRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=NC=CS2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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